3-T-Butyl-5-chlorotoluene

Lipophilicity Drug Design ADME Optimization

3-T-Butyl-5-chlorotoluene (IUPAC: 1-tert-butyl-3-chloro-5-methylbenzene) is a disubstituted aromatic compound of the chlorotoluene family, bearing a bulky tert-butyl group at the 3-position and a chlorine atom at the 5-position of the toluene ring (C₁₁H₁₅Cl, MW 182.69 g/mol). It is typically supplied as a colorless to pale yellow liquid with a minimum purity of 95%.

Molecular Formula C11H15Cl
Molecular Weight 182.69 g/mol
CAS No. 61468-39-1
Cat. No. B1286509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-T-Butyl-5-chlorotoluene
CAS61468-39-1
Molecular FormulaC11H15Cl
Molecular Weight182.69 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Cl)C(C)(C)C
InChIInChI=1S/C11H15Cl/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3
InChIKeyPGWGZYIVAPNUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-T-Butyl-5-chlorotoluene (CAS 61468-39-1): Core Identity and Compound-Class Context for Procurement


3-T-Butyl-5-chlorotoluene (IUPAC: 1-tert-butyl-3-chloro-5-methylbenzene) is a disubstituted aromatic compound of the chlorotoluene family, bearing a bulky tert-butyl group at the 3-position and a chlorine atom at the 5-position of the toluene ring (C₁₁H₁₅Cl, MW 182.69 g/mol) [1]. It is typically supplied as a colorless to pale yellow liquid with a minimum purity of 95% . The compound belongs to the broader class of alkyl-chlorotoluenes used as synthetic intermediates in agrochemical, pharmaceutical, and materials science research .

1
Workflow
Pd-catalyzed cross-coupling via pre-installed chlorine handle
2
Selection
Sterically defined 3,5-substitution pattern for regioselective transformations
3
Use Context
Liquid at ambient temperature simplifies automated dispensing

Why 3-T-Butyl-5-chlorotoluene Cannot Be Freely Replaced by Common In-Class Analogs


Within the alkyl-chlorotoluene family, structural variations in the number, position, and steric bulk of substituents profoundly alter physicochemical properties, reactivity, and downstream application fit. The 3-tert-butyl-5-chloro substitution pattern creates a unique balance of steric shielding from the tert-butyl group and a single chlorine handle for further functionalization, differentiating it from non-chlorinated analogs that lack a cross-coupling site, dichlorinated variants that introduce undesired symmetry or multiple reactive sites, and region-isomers that exhibit different melting points, lipophilicity, and regiochemical directing effects [1][2]. Procurement without verifying the specific substitution pattern risks selecting a compound with incompatible physical form (solid vs. liquid), unsuitable reactivity, or inability to access proprietary patent space where the 3,5-substitution motif is explicitly claimed [3].

Non-chlorinated analogs
Lack the aryl chloride cross-coupling site; require additional halogenation step.
Regioisomeric chloro-toluenes
Different ring substitution shifts regiochemical directing effects and product profiles.
Dichlorinated or di-alkyl variants
May introduce undesired symmetry, altered physical state, or multiple reactive sites.

Quantitative Differentiation Evidence: 3-T-Butyl-5-chlorotoluene vs. Nearest Comparators


Lipophilicity Fine-Tuning: Higher LogP Relative to the Non-Halogenated 3-tert-Butyltoluene

Introduction of a chlorine atom at the 5-position increases the computed octanol-water partition coefficient relative to the non-halogenated analog. 3-T-Butyl-5-chlorotoluene has a computed XLogP3-AA of 4.6 [1], while 3-tert-butyltoluene (CAS 1075-38-3) has an experimentally derived logP of 4.45 and a computed ACD/LogP of 4.37 . The higher lipophilicity of the chloro-substituted compound may enhance membrane permeability in drug-like scaffolds, a parameter critical in CNS-targeted programs.

Lipophilicity Fine-Tuning
Cross-study comparable
ΔLogP +0.23 (XLogP3 4.6 vs 4.37 ACD/LogP)
Supports lipophilicity tuning in scaffold design
Values depend on measurement method
Lipophilicity Drug Design ADME Optimization

Synthetic Versatility: The Chlorine Handle Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

The presence of the aryl chloride at the 5-position permits transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Kumada couplings) that are completely inaccessible with the non-halogenated congener 3-tert-butyltoluene [1]. This single chlorine atom serves as a versatile synthetic handle for constructing biaryl, amine, and carbon–carbon linkages, whereas the non-halogenated analog requires a separate, often low-yielding electrophilic halogenation step prior to coupling . The tert-butyl group at the 3-position provides steric bulk that can modulate coupling rates and regioselectivity, a feature not available in simpler chlorotoluenes like 3-chlorotoluene [2].

Synthetic Versatility
Class-level inference
Target: direct Pd-coupling capable
Non-Cl analog: requires prior halogenation (60-85% yield)
Reduces synthetic steps in building block procurement
General Suzuki, Buchwald-Hartwig conditions
Cross-Coupling C–C Bond Formation Building Block Utility

Regiochemical Directing Effects: Distinct Outcome in Electrophilic Aromatic Substitution vs. Isomeric Chlorotoluenes

The 3-tert-butyl-5-chloro substitution pattern imposes orthogonal directing effects: the chlorine is ortho/para-directing (activating via resonance), while the tert-butyl group is a weak ortho/para-director but exerts strong steric hindrance at adjacent positions [1]. In nitration experiments on p-tert-butyltoluene (a close structural analog), nitration occurs exclusively at the less hindered position ortho to the methyl group, demonstrating the dominant role of tert-butyl steric effects [2]. In 3-T-butyl-5-chlorotoluene, the chlorine at C5 and the methyl group at C1 collectively direct incoming electrophiles to specific positions (C2, C4, or C6) that are distinct from the regiochemical outcomes observed with 4-tert-butyl-2-chlorotoluene (CAS 42597-10-4) or 3-chlorotoluene [3].

Regiochemical Directing
Class-level inference
Predicted electrophilic attack at C4/C6; C2 strongly disfavored by t-Bu
Enables unique regiochemical outcomes vs. regioisomers
Based on electronic and steric parameters
Regioselectivity Electrophilic Aromatic Substitution Steric Hindrance

Validated Pharmaceutical Utility: Patent-Documented Use as a Key Building Block in Tachykinin Antagonists

The (3-t-butyl-5-chloro)phenyl motif is explicitly incorporated into a series of potent tachykinin antagonists disclosed in U.S. Patent US5633281A (Merck Sharp & Dohme Ltd., 1997) [1]. The specific compound (S)-N-(1-(((3-t-butyl-5-chloro)phenyl)methyloxy)-3,3-diphenylprop-2-yl)-N-methylglycine utilizes the exact substitution pattern of 3-T-butyl-5-chlorotoluene as the benzylic ether moiety . Tachykinin antagonists are under investigation for treatment of pain, inflammation, and CNS disorders. In contrast, the isomeric 4-tert-butyl-2-chlorotoluene or the parent 3-chlorotoluene are not claimed in this patent family, indicating that the 3,5-substitution pattern was specifically selected for optimal target binding [2].

Patent-Validated Utility
Head-to-head
Target: explicitly claimed in US5633281A as (3-t-butyl-5-chloro)phenyl
Regioisomers: not claimed in this patent family
Supports freedom-to-operate review
Patent analysis; biological data within document
Pharmaceutical Intermediate Tachykinin Antagonist Patent-Protected Scaffold

Physical Form Advantage: Liquid at Ambient Temperature vs. Solid Di-tert-butyl Analog

3-T-Butyl-5-chlorotoluene is a liquid at room temperature with a reported melting point of approximately -20 °C [1]. In contrast, the more heavily alkylated analog 3,5-di-tert-butyltoluene (CAS 15181-11-0) is a solid with a melting point of 31–31.9 °C [2]. The liquid physical form of the target compound simplifies transfer, measuring, and dissolution in continuous-flow processes and high-throughput experimentation settings, eliminating the need for pre-heating or solvent-assisted dispensing required for the solid comparator .

Physical Form Advantage
Cross-study comparable
mp ≈ -20°C (liquid) vs 31°C (solid); ΔTm >51°C
Simplifies automated dispensing and continuous-flow processing
Ambient handling conditions
Physical State Handling Process Chemistry

High-Impact Procurement Scenarios for 3-T-Butyl-5-chlorotoluene Supported by Differential Evidence


Medicinal Chemistry: Synthesis of Patent-Disclosed Tachykinin NK₁ Antagonists

When preparing (S)-N-(1-(((3-t-butyl-5-chloro)phenyl)methyloxy)-3,3-diphenylprop-2-yl)-N-methylglycine and related tachykinin antagonists, 3-T-Butyl-5-chlorotoluene provides the exact benzylic alcohol precursor after functional group interconversion. Use of the 4-tert-butyl-2-chloro isomer or non-chlorinated 3-tert-butyltoluene would yield structurally distinct compounds outside the patent claims, jeopardizing intellectual property position and biological activity [1].

Agrochemical Intermediate: Herbicide and Pesticide Lead Optimization

3-T-Butyl-5-chlorotoluene has been described as an intermediate in the synthesis of herbicides and pesticides [1]. The chlorine atom serves as a reactive site for introducing heterocyclic or aromatic moieties via cross-coupling, while the tert-butyl group enhances metabolic stability and lipophilicity. In structure-activity relationship (SAR) programs, the compound allows systematic variation of the steric environment without sacrificing the synthetic handle, a dual advantage not offered by non-halogenated tert-butyltoluene .

Catalysis and Ligand Design: Bulky Aryl Halide for Pd-Catalyzed Transformations

The sterically demanding tert-butyl group in 3-T-Butyl-5-chlorotoluene makes it a valuable substrate for palladium-catalyzed cross-coupling reactions where ligand scope and reaction kinetics are influenced by steric parameters [1]. The pre-installed chlorine eliminates the need for halogenation, and the unique 3,5-substitution pattern generates coupling products with defined regiochemistry that differ from those obtained with 2-chloro or 4-chloro isomers, enabling the construction of congener-specific libraries .

Process Development: Liquid-Phase Handling in Automated Synthesis Platforms

The low melting point (≈ -20 °C) and liquid state of 3-T-Butyl-5-chlorotoluene facilitate automated dispensing and continuous-flow chemistry applications [1]. In high-throughput experimentation (HTE), the compound can be directly aspirated and dispensed without pre-heating, unlike solid analogs such as 3,5-di-tert-butyltoluene (mp 31 °C), which require solvent pre-dissolution or heated liquid handlers, reducing workflow complexity and increasing throughput .

Application
Selection Property
Validation Focus
Tachykinin NK₁ antagonist research synthesis
Exact 3,5-substitution pattern
Structural identity (NMR, MS)
Agrochemical SAR and lead optimization
Chlorine handle for heterocycle introduction
Cross-coupling efficiency and purity
Pd-catalyzed coupling ligand studies
Steric environment from tert-butyl group
Regiochemical outcome vs. isomeric substrates
Automated HTE and continuous-flow processing
Liquid physical state at room temperature
Viscosity and dispensing accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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